molecular formula C10H4Cl2O2 B093794 3,4-Dichloro-1,2-naphthoquinone CAS No. 18398-36-2

3,4-Dichloro-1,2-naphthoquinone

Cat. No.: B093794
CAS No.: 18398-36-2
M. Wt: 227.04 g/mol
InChI Key: JDQAAXMSEQPHAM-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2-naphthoquinone is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .


Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a synthetic strategy for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at C2 and C3 positions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic methods (FT-IR, 1 H NMR, 13 C NMR, Mass spectroscopy) and microanalysis .


Chemical Reactions Analysis

The biphasity indicated the complex mechanism of DCNQ action on urease. Quinones action on proteins has been elucidated as at least two processes: direct arylation of essential protein thiols and/or indirect oxidation of essential thiols by reactive oxygen species (ROS) realizing during quinone reduction to semiquinones .

Scientific Research Applications

  • Synthetic and Biological Utility : 2,3-Dichloro-1,4-naphthoquinones have been used in the construction of biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. These compounds exhibit antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).

  • Nucleophilic Substitution Reactions : Investigations into the reactions of 2,3-dichloro-1,4-naphthoquinone with indoles and thiols have led to the synthesis of novel compounds. Their electronic absorption spectra and electrochemical properties have been analyzed (Ibiş et al., 2019).

  • Detection of Thioamides : 2,3-Dichloro-1,4-naphthoquinone reacts with thioamides to give colored products. This reaction is specific for thioamides and has been utilized for the quantitative determination of ethionamide in tablets (Devani et al., 1974).

  • Antimicrobial and Fungicidal Activity : Aminopyrazole derivatives of naphthoquinone, including 2,3-dichloro-1,4-naphthoquinone, have shown high antimicrobial activity against certain test cultures. These compounds display selective bacterio- and fungistatic activity (Polish et al., 2019).

  • Antifungal Agent : 2,3-Dichloro-1,4-naphthoquinone has been recognized as an antifungal agent with toxic effects on yeasts and moderate effects on bacterial growth. Its antifungal effect can be competitively reversed by vitamins K (Woolley, 1945).

  • Photochemical Reactions : The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with thiophenes leads to the formation of substituted naphthoquinones. These reactions may be initiated by photoelectron transfer (Maruyama & Tamiaki, 1987).

  • Synthesis of Naphthoquinone Fused 1, 3-Dithioles : 2,3-Dichloro-1,4-naphthoquinone reacts with dithiolates to produce naphthoquinone fused 1,3-dithioles, revealing its utility in synthesizing specialized chemical structures (Fan et al., 1992).

  • Antifungal and Antibacterial Agents : Nitrogen- and sulfur-containing hetero-1,4-naphthoquinones, derived from 2,3-dichloro-naphthaquinone, have shown potential as antifungal and antibacterial agents (Ibiş et al., 2011).

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1,2-naphthoquinone involves the interception of free radicals and binding of the Fe 2+ ions responsible for the formation of reactive oxygen forms .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheets (SDS) for 3,4-Dichloro-1,2-naphthoquinone .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The role of these compounds in protecting against neurodegenerative diseases has been established .

Properties

IUPAC Name

3,4-dichloronaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAAXMSEQPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344319
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18398-36-2
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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